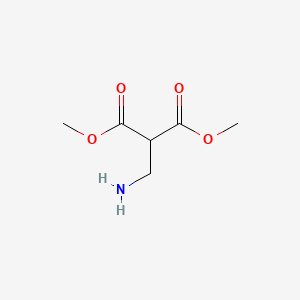

1,3-Dimethyl 2-(aminomethyl)propanedioate

Description

1,3-Dimethyl 2-(aminomethyl)propanedioate, often utilized in its more stable hydrochloride salt form, is a specialized organic compound valued for its role in synthetic chemistry. smolecule.com The molecule incorporates a dimethyl propanedioate (dimethyl malonate) backbone, which is substituted at the central carbon with an aminomethyl group (-CH₂NH₂). This bifunctional nature allows for a wide range of chemical transformations, making it a target of interest for researchers developing novel synthetic methodologies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClNO₄ |

| CAS Number | 149177-98-0 |

| Structure | Characterized by a propanedioate backbone with two methyl ester groups and an aminomethyl group. smolecule.com |

| Functional Groups | Primary Amine, Diester smolecule.com |

The utility of this compound stems from its identity as a versatile synthetic building block. smolecule.com Organic building blocks are fundamental functionalized molecules that serve as the starting components for the modular, bottom-up assembly of complex chemical structures. The dual functionality of this aminomethylated malonate derivative permits its participation in a variety of chemical reactions.

The primary amine group can act as a nucleophile, enabling reactions such as acylation and alkylation. Concurrently, the malonate portion of the molecule contains an acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), which can be removed by a base to form a nucleophilic carbanion. This carbanion can then participate in carbon-carbon bond-forming reactions. This dual reactivity makes it a particularly useful precursor for synthesizing amino acid derivatives, which are crucial in peptide chemistry and pharmaceutical development. smolecule.com Specifically, its structure is well-suited for the synthesis of β-amino acids, which are important components of various natural products and pharmaceutical agents.

The chemical nature and synthesis of this compound are deeply rooted in the principles of malonate chemistry and aminomethylation reactions. Malonic esters, such as dimethyl malonate, are renowned in organic synthesis for the reactivity of the central methylene (B1212753) (-CH₂-) group. nih.gov The two adjacent electron-withdrawing ester groups significantly increase the acidity of the methylene protons, making them susceptible to deprotonation by a moderately strong base to form a stabilized enolate. This enolate is a potent nucleophile used extensively in the malonic ester synthesis for preparing substituted carboxylic acids.

The introduction of the aminomethyl group to the dimethyl malonate structure is achieved through an aminomethylation reaction, most notably the Mannich reaction. The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine (like ammonia (B1221849) or its equivalent), and a compound with an active hydrogen, such as dimethyl malonate. In this context, dimethyl malonate acts as the nucleophile that attacks a pre-formed Eschenmoser's salt or a related iminium ion, resulting in the addition of an aminomethyl group to the α-carbon of the malonate. The resulting product, a substituted dimethyl 2-(aminomethyl)malonate, is a prime example of how fundamental reactions can be employed to create highly functionalized and valuable synthetic intermediates. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

dimethyl 2-(aminomethyl)propanedioate |

InChI |

InChI=1S/C6H11NO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3,7H2,1-2H3 |

InChI Key |

RHWJSPABDYHOBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dimethyl 2 Aminomethyl Propanedioate

Direct Amine Reaction Approaches Utilizing Dimethyl Malonate

The direct introduction of an aminomethyl group onto the acidic α-carbon of dimethyl malonate is conceptually the most straightforward approach. This transformation fundamentally involves the formation of a new carbon-carbon and carbon-nitrogen bond at the same position. While various methods exist for C-N bond formation, in the context of α-CH acidic compounds like dimethyl malonate, this is most effectively accomplished through multi-component reactions. The primary and most well-documented pathway for achieving such a transformation is the Mannich reaction, which utilizes an amine, an aldehyde (commonly formaldehyde), and the active methylene (B1212753) compound. This reaction provides a direct and efficient route to the desired β-aminocarbonyl structure.

Mannich-Type Reaction Pathways for Aminomethyl Group Introduction

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, often referred to as Mannich bases. adichemistry.com It is a three-component condensation reaction involving an active hydrogen compound (dimethyl malonate), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine, or ammonia (B1221849). adichemistry.comorganic-chemistry.org The reaction is highly versatile and has been explored under various catalytic conditions.

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. adichemistry.comorganic-chemistry.org Simultaneously, the active methylene proton of dimethyl malonate is abstracted by a base to form a nucleophilic enolate. This enolate then attacks the iminium ion, resulting in the formation of the aminomethylated product. The reaction is typically conducted in aqueous or alcoholic solutions and under acidic conditions, often using the hydrochloride salt of the amine. adichemistry.com

Research has demonstrated the efficacy of Mannich-type reactions for aminomethylating malonic esters. For instance, metal-mediated Mannich aminomethylation reactions using copper(II) or nickel(II) glycinato complexes, formaldehyde, and diethyl malonate have been shown to produce carboxylate-appended systems in high yields. researchgate.net Furthermore, the catalytic potential of l-amino acids in two-component Mannich reactions between dimethyl malonate and imines has been investigated, highlighting the role of pH-dependent ionic structures in catalysis. researchgate.net For enantioselective syntheses, bifunctional Cinchona alkaloids have been successfully employed as catalysts in the addition of dimethyl malonate to N-Boc-imines, yielding β-amino acids with high enantioselectivity. nih.gov

| Malonate Derivative | Amine/Imine Source | Aldehyde | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate | Glycine (as M(aa)2 complex) | Formaldehyde | Cu(II) or Ni(II) complex | Aqueous solution | researchgate.net |

| Dimethyl Malonate | Imines | - | l-amino acids (e.g., glutamic acid) | pH-dependent catalysis | researchgate.net |

| Dimethyl Malonate | N-Boc-imine | - | Bifunctional Cinchona Alkaloid | Cooperative hydrogen bonding catalysis | nih.gov |

Strategies Involving Precursors and Malonate Derivatives

Beyond the direct three-component Mannich reaction, multi-step strategies utilizing precursors and various malonate derivatives offer alternative pathways to 1,3-Dimethyl 2-(aminomethyl)propanedioate. These methods often leverage the well-established reactivity of malonic esters.

The malonic ester synthesis is a classic and versatile method that relies on the high acidity of the α-protons of malonic esters (pKa ≈ 13). masterorganicchemistry.com The synthesis begins with the deprotonation of the malonate ester using a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile that can react with various electrophiles in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com

To synthesize this compound via this strategy, an electrophile containing a protected amino group is required. A suitable reagent would be an N-protected halomethylamine, such as N-(chloromethyl)phthalimide. The reaction sequence would involve:

Deprotonation of dimethyl malonate to form the corresponding enolate.

Alkylation of the enolate with N-(chloromethyl)phthalimide.

Removal of the phthalimide (B116566) protecting group (e.g., via hydrazinolysis) to liberate the primary amine and yield the final product.

This approach highlights the broader utility of malonates as synthons. Related alkyl malonates, such as diethyl malonate, exhibit similar reactivity and are frequently used in syntheses of barbiturates, vitamins, and various pharmaceuticals. wikipedia.org The principles of enolate formation and alkylation are fundamental to these transformations. masterorganicchemistry.com

The exploration of different reaction conditions and alternative precursors can lead to improved or novel synthetic routes. The reactivity of malonates is highly dependent on the choice of base, solvent, and electrophile. For instance, the propargylation of aminomalonates has been achieved using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). rsc.org

Another potential precursor is dimethyl 2-(1-arylmethylene)malonate, which can be synthesized and subsequently reacted with zinc enolates. researchgate.net A more direct precursor could be dimethyl methylene malonate, formed through the Knoevenagel condensation of dimethyl malonate with formaldehyde. google.com This intermediate, containing a reactive double bond, could potentially undergo a subsequent amination reaction to introduce the required aminomethyl group.

The choice of base is critical in malonate chemistry. While weaker bases like potassium carbonate (K2CO3) can be effective, stronger bases such as potassium hydroxide (B78521) (KOH) may be necessary to generate a sufficient concentration of the malonate carbanion and achieve high yields, particularly when dry conditions are employed to prevent ester hydrolysis. mdpi.com

| Reaction Type | Malonate | Reagents | Base/Catalyst | Solvent | Reference |

|---|---|---|---|---|---|

| Propargylation | Diethyl aminomalonate | Propargyl bromide | NaH | THF | rsc.org |

| Tandem aldol/lactonization | Dimethyl malonate | Methyl 2-acetylbenzoate | KOH | Acetonitrile | mdpi.com |

| Michael Addition | Diethyl malonate | Nitroolefins | Chiral organocatalysts, Triethylamine (B128534) | Ethanol (B145695) | rsc.org |

| Knoevenagel Condensation | Dimethyl malonate | Formaldehyde | Basic catalyst | Acidic solvent or non-acidic solvent | google.com |

Considerations for Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound requires careful consideration of several reaction parameters to maximize yield and purity.

Catalyst Selection: The choice of catalyst is paramount, especially for stereocontrolled syntheses. As seen in Mannich-type reactions, bifunctional organocatalysts can provide excellent enantioselectivity. nih.gov For other transformations, metal-based catalysts may be required. researchgate.net

Solvent and Base Screening: The reaction medium significantly influences reactivity. Systematic screening of different solvents and bases is often necessary. For example, in a Michael addition reaction involving diethyl malonate, ethanol was found to be an effective solvent in combination with triethylamine as a base. rsc.org

Temperature Control: Reaction temperature can affect both the rate and the selectivity of a reaction. Optimization studies have shown that room temperature can provide higher chemical yields and enantiomeric excesses compared to lower or higher temperatures for certain Michael addition reactions. rsc.org

Reactant Concentration: In some cases, conducting reactions in highly concentrated media can lead to significantly improved yields. mdpi.com This strategy can increase the frequency of molecular collisions and favor the desired reaction pathway.

Purification Techniques: Isolation of the final product in high purity is essential. Techniques such as flash chromatography are commonly employed to separate the target compound from unreacted starting materials, catalysts, and byproducts. rsc.orgmdpi.com

By systematically adjusting these parameters, synthetic routes can be refined to provide this compound efficiently and in high yield.

Chemical Reactivity Profiles and Derivatization Strategies of 1,3 Dimethyl 2 Aminomethyl Propanedioate

Reactivity of the Aminomethyl Functional Group

The primary aminomethyl group in 1,3-Dimethyl 2-(aminomethyl)propanedioate is a key center of reactivity, largely due to the lone pair of electrons on the nitrogen atom. This makes the group nucleophilic and basic, allowing it to readily participate in a variety of chemical reactions.

Nucleophilic Substitution Reactions

The aminomethyl group is a potent nucleophile, capable of displacing leaving groups in a variety of electrophilic substrates. These reactions, typically following an SN2 mechanism, lead to the formation of new carbon-nitrogen bonds. The general scheme for such a reaction is as follows:

Reaction with Alkyl Halides: The nitrogen atom can attack the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a secondary amine. The reactivity of the alkyl halide is dependent on the nature of the halogen (I > Br > Cl > F) and the steric hindrance at the reaction center.

| Reactant (Alkyl Halide) | Product (Secondary Amine) | Reaction Conditions |

| Methyl Iodide | 1,3-Dimethyl 2-((methylamino)methyl)propanedioate | Aprotic solvent (e.g., THF, acetonitrile), room temperature |

| Ethyl Bromide | 1,3-Dimethyl 2-((ethylamino)methyl)propanedioate | Aprotic solvent, gentle heating may be required |

| Benzyl Chloride | 1,3-Dimethyl 2-((benzylamino)methyl)propanedioate | Aprotic solvent, room temperature |

Interactive Data Table: Click on a reactant to view the corresponding product and reaction conditions.

It is important to note that the newly formed secondary amine can also act as a nucleophile, potentially leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired secondary amine.

Acylation and Alkylation Reactions

Acylation: The aminomethyl group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of acyl chlorides allows these reactions to occur rapidly, often at room temperature.

| Acylating Agent | Product (Amide) | Byproduct |

| Acetyl Chloride | 1,3-Dimethyl 2-(acetamidomethyl)propanedioate | HCl |

| Benzoyl Chloride | 1,3-Dimethyl 2-(benzamidomethyl)propanedioate | HCl |

| Acetic Anhydride | 1,3-Dimethyl 2-(acetamidomethyl)propanedioate | Acetic Acid |

Interactive Data Table: This table outlines the products and byproducts of acylation reactions.

The formation of the amide bond is a robust and widely used transformation in organic synthesis, allowing for the introduction of a variety of functional groups.

Alkylation: As mentioned in the nucleophilic substitution section, the aminomethyl group can be alkylated. This reaction is a classic example of the nucleophilicity of amines. The rate of reaction is influenced by the nature of the alkylating agent and the reaction conditions.

| Alkylating Agent | Product (Alkylated Amine) |

| Dimethyl Sulfate | 1,3-Dimethyl 2-((dimethylamino)methyl)propanedioate |

| Ethyl Iodide | 1,3-Dimethyl 2-((ethylamino)methyl)propanedioate |

Interactive Data Table: This table shows the products of alkylation reactions.

Reactivity of the Propanedioate Ester Moieties

The two methyl ester groups of this compound are susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to several important transformations.

Hydrolysis under Acidic and Basic Conditions

The ester groups can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis to yield 2-(aminomethyl)propanedioic acid and methanol (B129727). The reaction is reversible and proceeds through a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the ester is irreversibly hydrolyzed to the carboxylate salt. Subsequent acidification is required to obtain the dicarboxylic acid. This method is often preferred due to its irreversible nature, which typically leads to higher yields.

| Condition | Product |

| Acidic (HCl, H₂O, heat) | 2-(Aminomethyl)propanedioic acid |

| Basic (1. NaOH, H₂O, heat; 2. H₃O⁺) | 2-(Aminomethyl)propanedioic acid |

Interactive Data Table: This table details the products of hydrolysis under different conditions.

Transesterification Reactions

Transesterification involves the conversion of the methyl esters to different esters by reacting with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct.

| Reactant Alcohol | Catalyst | Product (New Ester) |

| Ethanol (B145695) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | 1,3-Diethyl 2-(aminomethyl)propanedioate |

| Propanol | Acid or Base | 1,3-Dipropyl 2-(aminomethyl)propanedioate |

| Benzyl Alcohol | Acid or Base | 1,3-Dibenzyl 2-(aminomethyl)propanedioate |

Interactive Data Table: This table illustrates the outcomes of transesterification reactions.

Advanced Derivatization for Structural Modification and Functionalization

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The aminomethyl and diester moieties can be involved in intramolecular or intermolecular reactions to form cyclic structures.

For instance, the aminomethyl group can react with one of the ester groups under specific conditions to form a lactam, a cyclic amide. Furthermore, condensation reactions with other bifunctional reagents can lead to the formation of a variety of heterocyclic systems, such as pyrimidines and benzodiazepines. These advanced derivatization strategies significantly expand the synthetic utility of this compound, allowing for the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

| Reaction Type | Reactant(s) | Resulting Heterocycle |

| Intramolecular Cyclization | - | Lactam |

| Condensation | Urea (B33335) | Pyrimidine (B1678525) derivative |

| Condensation | o-Phenylenediamine | Benzodiazepine derivative |

Interactive Data Table: This table provides examples of advanced derivatization leading to heterocyclic structures.

Preparation of Substituted Amino Acid Derivatives

The synthesis of substituted amino acid derivatives from this compound and its analogs, such as diethyl acetamidomalonate, is a well-established strategy in organic chemistry. This approach leverages the reactivity of the malonate core to introduce various substituents, ultimately leading to a diverse array of non-natural amino acids.

A common pathway involves the alkylation of an N-acyl derivative of the aminomalonate. The process typically begins with the acylation of the amino group to form an acetamido derivative. This N-acylated compound can then be alkylated using various alkyl halides. The presence of the two ester groups makes the α-hydrogen sufficiently acidic to be removed by a base, forming a nucleophilic enolate. This enolate subsequently reacts with an alkyl halide in a nucleophilic substitution reaction to introduce an alkyl group at the α-carbon. orgsyn.org

Following alkylation, the resulting compound undergoes hydrolysis under acidic or basic conditions. This step converts both the ester groups and the amide group into carboxylic acids and a primary amine, respectively. Subsequent heating leads to decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final α-amino acid. This method is highly versatile as a wide range of alkyl halides can be employed, allowing for the synthesis of a large variety of amino acids with different side chains. libretexts.org

For instance, the reaction of diethyl acetamidomalonate with an appropriate alkyl halide in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation, is a standard procedure for synthesizing α-amino acids.

Table 1: Examples of Amino Acid Synthesis via Malonic Ester Derivatives

| Starting Malonate Derivative | Alkylating Agent | Resulting Amino Acid |

| Diethyl acetamidomalonate | Methyl iodide | Alanine |

| Diethyl acetamidomalonate | Benzyl bromide | Phenylalanine |

| Diethyl acetamidomalonate | Isopropyl bromide | Valine |

This table provides illustrative examples of how different alkylating agents can be used with a malonate derivative to synthesize various amino acids.

Formation of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound and its derivatives makes them valuable starting materials for the construction of complex heterocyclic scaffolds. The presence of both a nucleophilic amino group and the reactive malonate moiety allows for a variety of cyclization reactions to form rings of different sizes and functionalities. These heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

One common strategy involves the reaction of malonate derivatives with dinucleophiles to form six-membered rings. For example, 2-substituted diethyl malonates can react with compounds like amidines and amides at elevated temperatures or in the presence of basic catalysts. A classic example is the synthesis of barbituric acids from the reaction of malonates with urea. nih.gov

Furthermore, the aminomethyl group can participate in cyclization reactions to form nitrogen-containing heterocycles such as piperidines and pyridinones. The synthesis of piperidine-2,4-dione-type azaheterocycles is a notable application, where the malonate derivative can serve as a key building block. rsc.org These dione (B5365651) structures are versatile intermediates for the synthesis of more complex functionalized piperidines. rsc.org

The formation of pyridinone rings can also be achieved through condensation reactions involving malonate derivatives. For example, the condensation of ethyl acetoacetate (B1235776) with diethyl malonate in the presence of ammonia (B1221849) can lead to the formation of a substituted 4-hydroxy-2-pyridinone. researchgate.net While not a direct use of this compound, this illustrates the general utility of malonates in constructing such heterocyclic systems. The amino group in the target compound could potentially be utilized to direct or participate in similar cyclization pathways.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from Malonate Derivatives

| Malonate Derivative | Reactant | Heterocyclic Product |

| Diethyl malonate | Urea | Barbituric acid |

| Diethyl malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione |

| Diethyl malonate | Ethyl acetoacetate/Ammonia | 4-Hydroxy-2-pyridinone derivative |

This table showcases the diversity of heterocyclic systems that can be accessed through reactions involving malonate derivatives.

The reactivity of the aminomethyl group, combined with the synthetic versatility of the malonate core, positions this compound as a valuable starting material for the synthesis of a wide range of complex organic molecules with potential applications in various fields of chemistry.

Applications in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

The utility of 1,3-Dimethyl 2-(aminomethyl)propanedioate and its derivatives is highlighted by their role as critical intermediates in the synthesis of pharmaceutically active compounds. A notable example is its application in a fully integrated, continuous manufacturing process for a pharmaceutical ingredient. In this multi-step synthesis, the hydrochloride salt of this compound (referred to as compound 5 in the synthesis) is formed via the deprotection of its Boc-protected precursor (compound 4 ). mit.edu

The deprotection step is achieved by treating a slurry of the protected intermediate in ethyl acetate (B1210297) with an excess of concentrated aqueous hydrochloric acid. This choice of reagent is advantageous due to its low cost and the straightforward workup, which involves neutralization with sodium hydroxide (B78521) to form sodium chloride. The resulting intermediate, the hydrochloride salt of this compound, is then carried forward to the subsequent steps of the synthesis, demonstrating its crucial role as a stable, isolable intermediate in a complex and industrially relevant synthetic pathway. mit.edu The integration of this compound into a continuous flow process underscores its importance in modern pharmaceutical manufacturing, where efficiency and robustness are paramount. mit.eduresearchgate.net

Construction of Advanced Molecular Architectures

The unique arrangement of functional groups in this compound allows for its elaboration into a wide array of sophisticated molecular structures. It serves as a foundational element for synthesizing modified amino acids, peptides, and various heterocyclic systems.

Malonic ester derivatives are classical precursors in the synthesis of amino acids. rsc.org this compound fits within this paradigm as a functionalized aminomalonate derivative, providing a scaffold for creating unnatural amino acid and peptide analogs. The central carbon atom, being alpha to two carbonyl groups, is readily deprotonated to form a nucleophilic enolate, which can then be reacted with various electrophiles to introduce diverse side chains.

A general synthetic strategy involves the alkylation of the central carbon, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a substituted β-amino acid. This modular approach allows for the synthesis of a library of amino acid analogs with tailored properties. researchgate.net These non-natural amino acids can then be incorporated into peptide chains to create peptidomimetics with enhanced stability, conformational rigidity, or biological activity. mdpi.comresearchgate.net

| Starting Material | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| This compound | Alkylation, Hydrolysis, Decarboxylation | Substituted β-Amino Acids | Building blocks for peptidomimetics and pharmacologically active molecules. |

| This compound | Michael Addition | γ-Amino Acids | Used in the synthesis of neurontin analogs and other bioactive compounds. |

| This compound | Peptide Coupling (after selective protection/deprotection) | Peptide Analogs | Introduction of conformational constraints or novel functionalities into peptides. pitt.edu |

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. apolloscientific.co.ukaksci.com The structure of this compound is pre-organized for cyclization reactions to form a variety of heterocyclic rings. The primary amine and the two ester functionalities can react intramolecularly or with external reagents to construct these systems.

For instance, condensation of the primary amine with one of the proximal ester groups could lead to the formation of β-lactam rings under suitable conditions. More commonly, the compound can act as a dinucleophile or be combined with other building blocks in cyclocondensation reactions. nih.gov The reaction of the amine with one reagent and the malonate with another can lead to highly functionalized pyridines, pyrimidines, or other nitrogen-containing heterocycles. researchgate.netsemanticscholar.org

| Reactant(s) | Potential Heterocyclic System | Reaction Type |

|---|---|---|

| This compound + 1,3-Dicarbonyl Compound | Dihydropyridinones | Cyclocondensation |

| This compound + Urea (B33335)/Thiourea | Pyrimidinones/Thiones | Cyclocondensation |

| This compound + α-Haloketone | Dihydropyrroles | Sequential N-Alkylation and Intramolecular Condensation |

| This compound (intramolecular) | β-Lactams | Intramolecular Cyclization |

Beyond specific classes like amino acids and heterocycles, this compound is a general precursor to a broad range of nitrogenous organic compounds. The primary amine can be readily transformed into other nitrogen-containing functional groups. For example, acylation can produce amides, reaction with sulfonyl chlorides can yield sulfonamides, and condensation with aldehydes or ketones can form imines, which can be subsequently reduced to secondary amines.

Each of these transformations creates a new intermediate where the malonate portion is still available for further reactions, such as alkylation or condensation. This ability to sequentially or concurrently modify both the amine and the malonate moieties makes it a valuable starting material for creating diverse libraries of compounds for drug discovery and other applications.

Integration into Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, avoiding costly and time-consuming purification of intermediates. nih.gov The structure of this compound is well-suited for the design of such processes.

A hypothetical cascade reaction could be initiated by a Michael addition of the malonate enolate to an α,β-unsaturated carbonyl compound. The resulting enolate intermediate could then participate in an intramolecular cyclization with the aminomethyl group, potentially forming a functionalized piperidine (B6355638) ring system in one pot. While specific literature examples detailing the use of this compound in domino reactions are not widespread, its functional group array is analogous to substrates used in well-established cascade processes for the synthesis of complex alkaloids and other natural products. nih.gov The development of such reactions using this building block remains a promising area for synthetic innovation.

Development of Novel Synthetic Pathways Utilizing the Compound's Structure

The true value of a synthetic building block lies in its ability to enable the development of new and efficient synthetic pathways. This compound offers several opportunities in this regard. Its integration into a continuous flow synthesis for a pharmaceutical product is a prime example of a novel application that leverages the compound's specific reactivity and physical properties. mit.edu

Furthermore, its potential as a substrate in domino reactions opens the door to novel strategies for rapidly assembling complex molecular architectures. nih.gov By combining the well-understood chemistry of malonic esters with the versatile reactivity of a primary amine in a single, compact molecule, chemists can devise more convergent and atom-economical synthetic routes. nih.gov For example, pathways that previously required the separate introduction of an amine and a malonate can be streamlined. This can lead to the discovery of new transformations and the synthesis of novel classes of compounds that were previously difficult to access.

Mechanistic Investigations of Reactions Involving 1,3 Dimethyl 2 Aminomethyl Propanedioate and Its Derivatives

Elucidation of Reaction Pathways and Transition States

Understanding the precise pathway a reaction follows from reactants to products requires detailed knowledge of the intermediates and the high-energy transition states that connect them. Transition state theory posits that the rate of a reaction is determined by the energy of this highest point on the reaction coordinate, known as the activated complex. unacademy.comvedantu.comwikipedia.org For reactions involving derivatives of 1,3-dimethyl 2-(aminomethyl)propanedioate, both computational and experimental methods are employed to map these pathways.

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of molecular structures and energies, including those of short-lived transition states that are difficult to observe directly. researchgate.net These calculations can predict the most likely reaction mechanism by comparing the activation energies of different possible pathways. For instance, in a Michael addition involving a malonate derivative, calculations can reveal the geometry of the transition state as the new carbon-carbon bond forms, helping to explain the observed stereoselectivity. researchgate.net

Key aspects of reaction pathways that are often investigated include:

Concerted vs. Stepwise Mechanisms: Determining whether bond-forming and bond-breaking events occur simultaneously in a single transition state or sequentially through one or more intermediates.

Role of Catalysts: How a catalyst interacts with the substrate to lower the activation energy of the rate-determining step.

Stereochemistry: Why a particular stereoisomer is formed, often explained by the steric and electronic properties of the transition state.

The table below summarizes typical activation energies for key reaction types involving malonate esters, illustrating the energy barriers that must be overcome.

| Reaction Type | Involving Malonate Derivative | Typical Calculated Activation Energy (ΔG‡) | Notes |

| Michael Addition | Enolate addition to an enone | 10-20 kcal/mol | The barrier can be lowered by catalysts that stabilize charge in the transition state. |

| Dealkoxycarbonylation | SN2 attack by halide | 25-35 kcal/mol | Highly dependent on solvent and the nature of the ester's alkyl group. |

| Cyclocondensation | Formation of a pyrimidine (B1678525) ring | 15-25 kcal/mol | The rate-determining step can be the initial addition or the final dehydration. |

Data are illustrative and based on typical values for these reaction classes.

Studies on Dealkoxycarbonylation Mechanisms of Malonate Esters

Dealkoxycarbonylation, particularly the Krapcho reaction, is a key transformation for malonate esters, converting one of the ester groups into a carboxylic acid which then decarboxylates upon heating. organicreactions.orgresearchgate.netresearchgate.net This process is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with added water and a salt, such as sodium chloride or lithium chloride. researchgate.netlookchemmall.com The reaction avoids harsh acidic or basic conditions, making it compatible with a wide range of functional groups. researchgate.netyoutube.com

The mechanism of the Krapcho dealkoxycarbonylation is dependent on the substrate and the nucleophile used. chemistry-reaction.com For a disubstituted malonate ester like this compound, the most accepted pathway involves a bimolecular nucleophilic substitution (SN2) reaction. youtube.comchemistry-reaction.comwikipedia.org

The key steps are:

Nucleophilic Attack: A nucleophile, typically a halide ion (e.g., Cl⁻) from the added salt, attacks one of the methyl groups of the dimethyl ester. This is an SN2 displacement. wikipedia.org

Demethylation: This attack displaces a carboxylate anion and forms a methyl halide (e.g., methyl chloride).

Decarboxylation: The resulting malonate carboxylate is unstable, as it is a β-carboxy carboxylate. Upon heating, it readily loses carbon dioxide (CO₂) to form a carbanion intermediate.

Protonation: The carbanion is then protonated by a water molecule present in the reaction mixture to yield the final mono-ester product. chemistry-reaction.com

Mechanistic Insights into Carbonyl Addition and Heterocyclic Ring Formation (e.g., Pyrimidine Synthesis)

The malonate moiety of this compound is a classic 1,3-dicarbonyl compound, making it a versatile precursor for the synthesis of heterocyclic rings. bu.edu.eg A prominent example is the formation of pyrimidines through reactions like the Biginelli reaction. wikipedia.orgname-reaction.comorganic-chemistry.org

The Biginelli reaction is a one-pot, three-component condensation between a β-dicarbonyl compound (like a malonate ester), an aldehyde, and urea (B33335) (or thiourea). wikipedia.orgorganic-chemistry.org The currently accepted mechanism, proposed by Kappe, proceeds through the following key steps: illinois.edu

Iminium Ion Formation: The reaction is typically acid-catalyzed. The aldehyde and urea first condense to form an N-acyliminium ion intermediate. This is often the rate-determining step. name-reaction.comillinois.edu

Nucleophilic Addition: The malonate ester, in its enol form, acts as a nucleophile and attacks the electrophilic carbon of the N-acyliminium ion. organic-chemistry.org This step forms the crucial C-C bond.

Cyclization and Dehydration: The remaining free amino group (-NH₂) of the urea moiety then attacks one of the ester carbonyls in an intramolecular fashion. This cyclization is followed by the elimination of a molecule of water and methanol (B129727) to yield the final dihydropyrimidine (B8664642) derivative. wikipedia.orgname-reaction.com

This pathway highlights the dual role of the malonate derivative, which acts as a nucleophile and provides the C-C-C backbone for the resulting heterocyclic ring. bu.edu.eg

Formalchemistry-reaction.comaskfilo.com-Aminomethyl Migration Reactions

Rearrangement reactions involving the migration of functional groups are fundamental processes in organic synthesis. wikipedia.org While less common than other reaction types for this specific compound, formal migrations of the aminomethyl group can be envisioned, particularly under specific catalytic conditions. A chemistry-reaction.comaskfilo.com-migration would involve the aminomethyl group moving to an adjacent atom.

Recent studies on related systems have shown that Lewis acids can catalyze formal 1,3-aminomethyl migrations in δ-amino acid derivatives. rsc.org A plausible mechanism for such a process, which could be analogous for a 1,2-migration in a different substrate, is a fragmentation/recombination pathway . rsc.org

This proposed mechanism would involve:

Lewis Acid Activation: A Lewis acid (e.g., Sc(OTf)₃) coordinates to a carbonyl oxygen of the ester group, enhancing its electron-withdrawing nature.

Fragmentation: This activation facilitates the cleavage of the C-C bond, leading to the formation of two stabilized fragments: a cationic iminium species (derived from the aminomethyl group) and an enolate.

Recombination: The enolate and iminium ion then recombine in a different orientation, resulting in the net migration of the aminomethyl group.

Photoredox catalysis has also been employed to achieve biomimetic 1,2-amino migrations in α-amino acid derivatives, proceeding through radical-based mechanisms involving cyclization and rearrangement steps. nih.govnih.gov These advanced methods suggest that, under the right conditions, the aminomethyl substituent is not merely a static part of the molecule but can be induced to rearrange.

Analysis of Michael Addition Reaction Mechanisms

The Michael addition, or conjugate 1,4-addition, is one of the most important carbon-carbon bond-forming reactions in organic chemistry. byjus.comwikipedia.org The active methylene (B1212753) group in this compound, flanked by two electron-withdrawing ester groups, is acidic and can be readily deprotonated to form a stabilized enolate. This enolate is an excellent "Michael donor" nucleophile. byjus.com

The mechanism of the Michael addition proceeds in three distinct steps: askfilo.com

Enolate Formation: A base (e.g., sodium ethoxide, sodium hydride) removes the acidic α-proton from the malonate, generating a resonance-stabilized enolate ion. byjus.commasterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the "Michael acceptor," such as an enone or an acrylate). askfilo.comlibretexts.org This 1,4-attack is favored over a direct 1,2-attack at the carbonyl carbon because it leads to a more stable, resonance-stabilized enolate intermediate. libretexts.org

Protonation: The resulting enolate intermediate is protonated, typically by the conjugate acid of the base or during an aqueous workup, to yield the final 1,5-dicarbonyl adduct. askfilo.com

The reaction is highly versatile, and the choice of base, solvent, and reaction conditions can influence the efficiency and stereochemical outcome. nih.govresearchgate.net

| Component | Example | Role in Michael Reaction |

| Michael Donor | This compound | Forms a stabilized enolate nucleophile after deprotonation. |

| Base | Sodium Ethoxide (NaOEt) | Deprotonates the Michael donor to generate the active nucleophile. |

| Michael Acceptor | Methyl Vinyl Ketone | Acts as the electrophile, accepting the nucleophilic attack at its β-carbon. |

| Product | Michael Adduct | A 1,5-dicarbonyl compound formed by the C-C bond formation. |

Catalytic Cycle Elucidation in Transformation Reactions

Many modern synthetic transformations rely on catalysts to proceed efficiently and selectively under mild conditions. Elucidating the catalytic cycle is key to understanding the reaction mechanism and optimizing the catalyst's performance. For derivatives of this compound, transition metal catalysis, particularly with palladium, is highly relevant for reactions like allylic alkylation.

In a typical palladium-catalyzed allylic alkylation, the malonate derivative serves as the soft nucleophile. The catalytic cycle generally involves the following stages:

Oxidative Addition: The active Pd(0) catalyst reacts with an allylic substrate (e.g., allyl acetate) to form a π-allylpalladium(II) complex, with the leaving group being displaced.

Deprotonation/Coordination: A base in the reaction mixture deprotonates the malonate derivative to form the enolate, which then coordinates to the palladium center.

Nucleophilic Attack (Reductive Elimination): The enolate nucleophile attacks the π-allyl ligand. This can occur either via an "outer-sphere" attack on the allyl group opposite the palladium face or an "inner-sphere" attack followed by reductive elimination. This step forms the new C-C bond and regenerates the Pd(0) catalyst.

Catalyst Regeneration: The regenerated Pd(0) species is now free to enter another catalytic cycle.

This cycle illustrates how a small amount of catalyst can turn over many times to produce a large quantity of product. Similar catalytic cycles are central to many other transformations, including cross-coupling and carbonylation reactions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed, experimentally verified ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and spectral assignments for 1,3-Dimethyl 2-(aminomethyl)propanedioate, are not available in the cited literature. Similarly, information regarding the application of advanced two-dimensional NMR techniques for the structural elucidation of this specific compound could not be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific high-resolution mass spectrometry (HRMS) data, which would provide the precise molecular weight and elemental composition of this compound, is not publicly documented. Furthermore, there are no available studies on its fragmentation analysis using coupled techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a chemical mixture. In the analysis of a compound like Dimethyl 2-(aminomethylene)malonate, GC would serve to isolate the compound from a sample matrix, while MS would provide detailed structural information based on its mass-to-charge ratio and fragmentation pattern.

Following separation, the compound would be ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule. For substituted diethyl malonate derivatives, a common fragmentation pattern involves the loss of the malonate moiety. For Dimethyl 2-(aminomethylene)malonate, characteristic fragmentation would be expected to involve the cleavage of the ester groups and the aminomethylene substituent. The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight, followed by fragment ions that can be pieced together to confirm the structure.

Table 1: Predicted GC-MS Fragmentation for Dimethyl 2-(aminomethylene)malonate

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 159 | Molecular Ion |

| [M - OCH3]+ | 128 | Loss of a methoxy (B1213986) group |

| [M - COOCH3]+ | 100 | Loss of a methoxycarbonyl group |

| [M - CH2NH2]+ | 129 | Loss of the aminomethylene group |

This table is predictive and based on the general fragmentation patterns of malonate esters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The solid-phase mid-IR vibrational spectrum for Dimethyl 2-(aminomethylene)malonate has been recorded and provides clear evidence of its key structural features. nih.gov The spectrum was recorded at room temperature using a sample prepared in a KBr pellet. nih.govresearchgate.net

Key absorptions in the IR spectrum confirm the presence of the amine (N-H), carbonyl (C=O), and alkene (C=C) functional groups. The N-H stretching vibrations appear as strong bands in the region of 3460-3222 cm⁻¹. The presence of multiple strong bands in the carbonyl region (1683-1637 cm⁻¹) is characteristic of the two ester groups, likely influenced by the electronic effects of the aminomethylene group. nih.govresearchgate.net

Table 2: Key IR Vibrational Frequencies for Dimethyl 2-(aminomethylene)malonate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3460, 3358, 3222 | weak, strong, strong | N-H stretching | nih.govresearchgate.net |

| 3025, 2962 | medium, medium | C-H stretching (aliphatic) | nih.govresearchgate.net |

| 1683, 1658, 1637 | very strong | C=O stretching (ester carbonyls) | nih.govresearchgate.net |

| 1534, 1507, 1499 | medium, strong, strong | N-H bending and C=C stretching | nih.govresearchgate.net |

| 1286, 1221, 1141 | strong, strong, strong | C-O stretching (ester) | nih.govresearchgate.net |

A similar study on the N-methylated derivative, Dimethyl 2-(methylaminomethylene)malonate, also provides detailed IR data, showing characteristic shifts in the N-H and C=O stretching frequencies due to the methyl substitution on the nitrogen atom. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to both Dimethyl 2-(aminomethylene)malonate and its N-methyl derivative, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions. nih.govnih.gov

The study of Dimethyl 2-(aminomethylene)malonate revealed that in the solid state, the compound exists as the EZ conformer. nih.govresearchgate.net This refers to the orientation of the carbonyl oxygen atoms of the two ester groups relative to the C=C double bond. The analysis provided precise bond lengths and angles, confirming the "push-pull" nature of the alkene, where the electron-donating amino group and electron-withdrawing ester groups influence the electronic structure. nih.gov

For the N-methyl derivative, Dimethyl 2-(methylaminomethylene)malonate, X-ray analysis showed it exists as a ZZa conformer in the solid phase. nih.govresearchgate.net The crystal structure is stabilized by a network of N-H···O and C-H···O hydrogen bonds, which link the molecules into chains and then into a three-dimensional network. nih.gov

Table 3: Selected Crystallographic Data for Dimethyl 2-(aminomethylene)malonate

| Parameter | Value | Reference |

| Chemical Formula | C₆H₉NO₄ | nih.govresearchgate.net |

| Molecular Weight | 159.14 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.3410 (19) | nih.govresearchgate.net |

| b (Å) | 6.9000 (14) | nih.govresearchgate.net |

| c (Å) | 11.725 (2) | nih.govresearchgate.net |

| β (°) | 97.58 (3) | nih.govresearchgate.net |

| Volume (ų) | 749.1 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Other Complementary Spectroscopic Techniques in Chemical Research

In addition to the primary techniques discussed, other spectroscopic methods can provide further valuable information. A study on Dimethyl 2-(aminomethylene)malonate and its N-methyl derivatives utilized Raman spectroscopy in conjunction with IR spectroscopy. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information about vibrational modes that can be complementary to IR spectroscopy. By comparing the IR and Raman spectra of the compounds in the solid phase and in different solvents, researchers were able to conduct detailed conformational studies. researchgate.net This combined approach allows for a more complete understanding of the molecule's vibrational properties and how its conformation is influenced by its environment. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy would also be a critical tool for characterizing these compounds, providing detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the structure.

Computational Chemistry and Theoretical Studies on 1,3 Dimethyl 2 Aminomethyl Propanedioate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic structure of molecules. nih.govresearchgate.net For 1,3-Dimethyl 2-(aminomethyl)propanedioate, DFT calculations would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule's most stable conformation. Furthermore, electronic properties such as total energy, dipole moment, and atomic charges would be quantified, providing insights into the molecule's polarity and the distribution of electrons. However, specific values for these properties for the title compound are not available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov An analysis of the FMOs for this compound would reveal the regions of the molecule most likely to be involved in chemical reactions. Without dedicated studies, the specific energies and spatial distributions of these orbitals remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net This technique is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. deeporigin.com An MEP map of this compound would color-code regions of negative potential (prone to electrophilic attack) and positive potential (susceptible to nucleophilic attack). Such a map would be invaluable for predicting its intermolecular interactions, but no such analysis has been published.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the topology of the electron density, allowing for a rigorous definition of atoms and chemical bonds within a molecule. orientjchem.orgresearchgate.net QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at bond critical points. A QTAIM study of this compound would offer deep insights into the strength and nature of its intramolecular bonds, but such a study is not present in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of charge delocalization and hyperconjugative interactions. orientjchem.orgscispace.com This method quantifies the stabilization energies associated with these donor-acceptor interactions, which are crucial for understanding molecular stability and conformation. An NBO analysis of this compound would elucidate the key intramolecular electronic interactions, but the necessary calculations have not been performed or published.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Calculations

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs of electrons. wikipedia.orgjussieu.frresearchgate.net These topological analyses provide an intuitive and chemically meaningful picture of the electron distribution in a molecule. researchgate.net For this compound, ELF and LOL calculations would map out the locations of its covalent bonds and the lone pairs on its nitrogen and oxygen atoms, offering a visual confirmation of its Lewis structure. However, these specific analyses for the title compound are not available.

Stereochemical Control and Enantioselective Synthesis of 1,3 Dimethyl 2 Aminomethyl Propanedioate Derivatives

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules and chiral building blocks. The synthesis of enantiomerically pure derivatives of 1,3-dimethyl 2-(aminomethyl)propanedioate, a substituted β-amino acid ester, relies on a variety of advanced stereoselective methodologies. These strategies are crucial for establishing the desired three-dimensional arrangement of atoms, which ultimately dictates the compound's properties and function. This article explores the key asymmetric strategies employed to control the stereochemistry of these valuable synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.